2-(Cyclopentylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a synthetic organic compound that features a complex molecular structure. It contains a cyclopentylthio group, a piperidine ring, and an oxadiazole moiety, which are often found in compounds with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the piperidine ring: This step might involve nucleophilic substitution reactions where the piperidine ring is introduced.
Introduction of the cyclopentylthio group: This can be done via thiolation reactions using cyclopentylthiol and suitable electrophiles.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, potentially leading to ring-opened products.
Substitution: The piperidine ring and other positions on the molecule could undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could lead to simpler, less oxidized forms of the compound.
Scientific Research Applications
2-(Cyclopentylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone could have applications in various fields:
Chemistry: As a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as antimicrobial, antiviral, or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c22-17(12-24-15-5-1-2-6-15)21-9-3-4-13(11-21)10-16-19-18(20-23-16)14-7-8-14/h13-15H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSXQZJJJQZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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